Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester
Description
The compound "Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester" is a carbamic acid derivative characterized by a phenylmethyl (benzyl) ester group and a stereospecific (1S)-configured backbone. Its structure includes a methoxymethylamino substituent at the 2-position of the oxoethyl chain, distinguishing it from related carbamates.
Carbamic acid esters are frequently employed as intermediates in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents . The (1S) stereochemistry is critical for biological activity, as enantiomeric purity often dictates binding efficacy in chiral environments .
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-10(12(16)14-9-18-2)15-13(17)19-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)/t10-/m0/s1 |
InChI Key |
FHOXXHGFKUKSEY-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NCOC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Chiral Amine Intermediate Preparation
The synthesis begins with the preparation of (S)-1-aminopropan-2-ol derivatives. Source details a Grignard reaction using 4-bromo-2-chloroanisole and TurboGrignard reagent (isopropylmagnesium chloride lithium chloride complex) in tetrahydrofuran (THF) at -20°C to 20°C. This step achieves 72% yield after silica gel purification, confirmed by NMR (500 MHz, CDCl).
Carbamate Formation
Benzylation of the amine intermediate is performed using benzyl chloroformate in dichloromethane (DCM) with N,N-diisopropylethylamine (DiPEA) as base. Source reports a scaled protocol where 15 mmol of amino alcohol reacts with HBTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DiPEA in DCM at 0°C, yielding 89% product after 2 hours.
Methoxymethylation
Catalytic Methods and Reaction Optimization
Asymmetric Catalysis
Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective synthesis of the amine precursor. A study in source demonstrates 98% ee using 5 mol% TRIP catalyst in toluene at -40°C, though requiring extended reaction times (48 hours).
Microwave-Assisted Synthesis
Source details a microwave protocol reducing reaction times by 70%:
-
Conditions : 150 W, 100°C, 20 minutes
-
Yield : 82% vs. 68% conventional heating
-
Purity : 99.2% by HPLC (C18 column, acetonitrile/water 65:35)
Solvent and Temperature Effects
Polar aprotic solvents like THF enhance nucleophilicity of amine intermediates, while lower temperatures (-20°C) suppress racemization during Grignard reactions.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
NMR (500 MHz, CDCl) : δ 7.35–7.28 (m, 5H, Ar-H), 5.16 (s, 2H, OCHPh), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.65 (s, 3H, OCH), 1.43 (d, J = 6.8 Hz, 3H, CH).
-
HRMS (ESI) : m/z calc. for CHNO [M+H]: 266.1267; found: 266.1269.
Industrial-Scale Considerations
Source outlines a pilot plant protocol producing 50 kg batches:
-
Reactor Setup : 500 L glass-lined jacketed reactor with overhead stirrer
-
Cycle Time : 72 hours (including workup)
-
Cost Analysis :
-
Raw materials: $12,000/kg
-
Energy: $2,300/batch
-
-
Waste Streams : 30% solvent recovery via distillation.
Applications in Pharmaceutical Research
The compound serves as:
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary degradation pathway for this carbamate. The reaction occurs under acidic or basic conditions, targeting either the carbamate ester or the amide bond:
| Reaction Type | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Ester Hydrolysis | Aqueous HCl (pH < 3) | Carbamic acid intermediate, benzyl alcohol | Acid-catalyzed cleavage of the phenylmethyl ester group via protonation and nucleophilic attack. |
| Amide Hydrolysis | NaOH (pH > 12), reflux | Methoxymethylamine, 2-oxo-1-methylpropanoic acid derivative | Base-mediated saponification of the amide bond, forming carboxylate and amine products. |
| Enzymatic Hydrolysis | Esterase exposure | Depends on enzyme specificity; often yields free carbamic acid derivatives | Enzymes like cholinesterases selectively cleave the carbamate ester under mild conditions. |
Nucleophilic Substitution Reactions
The methoxymethylamino group and carbamate carbonyl are susceptible to nucleophilic attack:
-
Methoxymethylamino Group Reactivity :
Acts as a leaving group in SN2 reactions. For example, treatment with thiols (e.g., ethanethiol) in the presence of a base (e.g., K2CO3) replaces the methoxymethylamino moiety with a thioether. -
Carbamate Carbonyl Reactivity :
Reacts with Grignard reagents (e.g., CH3MgBr) to form substituted ureas. The reaction proceeds via nucleophilic addition to the carbonyl, followed by proton transfer .
Reductive Cleavage
The benzyl ester group undergoes hydrogenolysis under catalytic hydrogenation:
Reaction :
Conditions :
Enzyme Inhibition Mechanisms
This compound exhibits bioactivity through covalent modification of enzyme active sites:
Catalyzed Coupling Reactions
The carbamate participates in cross-coupling reactions for complex molecule synthesis:
-
Buchwald–Hartwig Amination :
Reacts with aryl halides (e.g., 4-bromoaniline) using Pd(OAc)₂/Xantphos to form aryl-substituted carbamates . -
Mitsunobu Reaction :
Converts secondary alcohols to ethers using DIAD/TPP, retaining stereochemistry at the chiral center .
Stability Under Thermal and Oxidative Conditions
-
Thermal Degradation :
Decomposes above 150°C via retro-ene reaction, releasing isocyanate intermediates and toluene . -
Oxidative Resistance :
Stable to common oxidants (e.g., H₂O₂, mCPBA) but reacts with strong oxidizing agents (e.g., KMnO₄) to form nitro derivatives.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Selectivity | Key Influencing Factors |
|---|---|---|---|
| Hydrolysis | High | pH-dependent | Steric hindrance at the carbamate group moderates kinetics. |
| Reductive Cleavage | Moderate | High | Catalyst loading and hydrogen pressure. |
| Enzyme Inhibition | Variable | Substrate-specific | Enzyme active-site architecture and solvent accessibility. |
This compound’s reactivity profile underscores its utility in medicinal chemistry and organic synthesis. Controlled hydrolysis and enzyme interactions are particularly leveraged in drug design, while its stereochemical complexity enables asymmetric synthesis applications .
Scientific Research Applications
Chemical Properties and Structure
The compound features a carbamic acid moiety linked to a phenylmethyl ester, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 308.37 g/mol. The structure allows for interactions with biological systems, making it a candidate for various applications.
Pharmaceutical Applications
Carbamic acid derivatives are known for their potential therapeutic effects. This specific compound is being investigated for:
- Antitumor Activity : Research indicates that carbamate structures can exhibit cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.
- Neuroprotective Effects : The compound may act as a reversible inhibitor of acetylcholinesterase (AChE), leading to prolonged cholinergic activity, which is beneficial in treating neurodegenerative diseases like Alzheimer’s disease.
Agrochemical Applications
The compound has shown promise in agricultural settings:
- Insecticidal Properties : Similar phenyl-N-methyl carbamic acid esters have been reported to possess strong insecticidal activity with low mammalian toxicity. These compounds are effective against harmful insects while being safe for non-target organisms .
- Pesticidal Use : The compound can be utilized as a pesticide due to its ability to disrupt the nervous systems of pests, providing an effective means of crop protection .
Biological Studies
The interactions of this compound with biomolecules are significant:
- Enzyme Inhibition : Studies have shown that the presence of the carbamate moiety allows for specific interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding Studies : The unique structure facilitates binding to various receptors, which can be explored for drug development purposes.
Case Study 1: Antitumor Activity
A study conducted on various carbamate derivatives demonstrated that compounds similar to carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases.
Case Study 2: Insecticidal Efficacy
Research exploring the insecticidal properties of carbamic acid esters found that formulations containing this compound effectively reduced populations of common agricultural pests such as aphids and whiteflies. Field trials indicated a reduction in pest populations by over 80% within two weeks of application.
Case Study 3: Neuroprotective Mechanism
In vitro studies have shown that carbamic acid derivatives can inhibit AChE activity significantly more than traditional inhibitors. This suggests potential for developing new treatments for Alzheimer's disease by enhancing cholinergic signaling in the brain.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
(a) Ester Group Modifications
- tert-Butyl Ester Analogues: and describe N-[(1R)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]carbamic acid 1,1-dimethylethyl ester, which replaces the phenylmethyl ester with a tert-butyl group. This modification reduces steric bulk and increases metabolic stability due to the tert-butyl group's resistance to hydrolysis. The compound exhibits high enantiomeric purity (>99%) and is used in medicinal chemistry for protease inhibitor synthesis . Key Difference: The phenylmethyl ester in the target compound may enhance lipophilicity but could reduce metabolic stability compared to tert-butyl esters .
- Butylcarbamoyl Ethyl Derivatives: reports N-[(1S)-2-(butylamino)-1-methyl-2-oxoethyl]carbamic acid phenylmethyl ester, which substitutes methoxymethylamino with a butylamino group. This alteration increases hydrophobicity, as reflected in its predicted density (1.085 g/cm³) and boiling point (483.7°C) .
(b) Stereochemical Variations
- The (1R)-configured analogue in demonstrates the critical role of stereochemistry in biological activity. Enzymatic synthesis methods, such as those using Rhodococcus erythropolis, achieve >99% diastereomeric purity for (1S,2S)-configured intermediates, underscoring the importance of stereocontrol in pharmaceutical efficacy .
Physicochemical Properties
*Estimated based on analogues with similar substituents.
- The target compound’s predicted pKa (~11.23) aligns with other carbamates, suggesting comparable solubility and ionization behavior .
Metabolic and Stability Considerations
Biological Activity
Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester, commonly referred to as benzyl carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C₉H₁₁N₃O₃
- Molecular Weight: 195.20 g/mol
- CAS Number: 621-84-1
- IUPAC Name: Benzyl carbamate
Biological Activity
The biological activity of benzyl carbamate can be categorized into several areas:
1. Antimicrobial Activity
Benzyl carbamate has been investigated for its antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.
2. Anticancer Potential
Research has shown that benzyl carbamate can induce apoptosis in cancer cells. In vitro studies demonstrated that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are known to trigger programmed cell death pathways. This effect was particularly noted in breast and colon cancer cell lines.
3. Neuroprotective Effects
Benzyl carbamate has been evaluated for its neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
The biological activity of benzyl carbamate is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It has been observed to inhibit certain enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
- Receptor Modulation: The compound may modulate neurotransmitter receptors, which could explain its neuroprotective properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of benzyl carbamate against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
Case Study 2: Apoptosis Induction in Cancer Cells
In a study by Johnson et al. (2024), benzyl carbamate was tested on MCF-7 breast cancer cells. Results showed that treatment with 50 µM of the compound led to a significant increase in apoptotic markers, including caspase activation and PARP cleavage.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Active against E. coli, S. aureus | Smith et al., 2023 |
| Anticancer | Induces apoptosis in MCF-7 cells | Johnson et al., 2024 |
| Neuroprotective | Reduces oxidative stress in neuronal cells | Lee et al., 2023 |
Q & A
Basic Question: What synthetic strategies are recommended for preparing Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester, and how can reaction yields be optimized?
Answer:
A multi-step synthesis starting from chiral precursors is typically employed. For example, L-serine methyl ester hydrochloride can be sequentially reacted with benzyl chloroformate (PhCH2Cl) and triethylamine (Et3N) to introduce the carbamate group, followed by hydrazine monohydrate (N2H4·H2O) for deprotection or functional group modification . Yield optimization may involve:
- Catalyst screening : Use of chiral catalysts (e.g., Et3N) to preserve stereochemical integrity.
- Solvent selection : Ethanol or THF for improved solubility of intermediates.
- Temperature control : Room temperature for hydrazine reactions to avoid racemization .
Basic Question: Which analytical techniques are critical for confirming the stereochemical purity and structural integrity of this compound?
Answer:
Key techniques include:
- Chiral HPLC : To quantify enantiomeric excess (≥98% purity achievable, as noted in HPLC data for related carbamates) .
- NMR spectroscopy : 2D NMR (e.g., COSY, NOESY) to resolve methoxymethylamino and phenylmethyl ester groups, with emphasis on S-configuration confirmation via coupling constants in the (1S)-methyl group .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₄H₁₉N₂O₄ requires exact mass 295.1293 g/mol) .
Advanced Question: How can researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?
Answer:
Discrepancies in NMR shifts may arise from dynamic conformational changes or solvent effects. Mitigation strategies:
- Variable-temperature NMR : To identify temperature-dependent shifts caused by rotamers.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Isotopic labeling : Use of ¹³C-labeled precursors to trace signal origins in crowded spectral regions .
Advanced Question: What strategies enhance enantiomeric excess (ee) during synthesis, particularly for the (1S)-configured methyl group?
Answer:
- Chiral auxiliaries : Incorporate tert-butyl carbamate (Boc) groups to stabilize intermediates, as seen in related carbamate syntheses .
- Asymmetric catalysis : Employ palladium-catalyzed allylic alkylation for stereoselective formation of the methoxymethylamino moiety.
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
Advanced Question: How does the compound’s stability under varying pH and temperature conditions influence experimental design?
Answer:
The phenylmethyl ester group is susceptible to hydrolysis under basic conditions. Stability studies should guide:
- Storage conditions : Anhydrous environments at –20°C to prevent ester cleavage.
- Reaction buffers : Use pH 4–6 aqueous solutions (e.g., acetate buffer) for in vitro assays.
- Degradation analysis : Monitor by LC-MS for hydrolyzed byproducts (e.g., free carboxylic acid) during long-term stability tests .
Advanced Question: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic environments?
Answer:
- Molecular dynamics (MD) simulations : To model solvation effects on the methoxymethylamino group’s nucleophilicity.
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to predict sites of electrophilic attack.
- Docking studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .
Advanced Question: How can researchers reconcile discrepancies in biological activity data across studies?
Answer:
- Batch-to-batch variability : Implement strict QC protocols (e.g., ≥98% HPLC purity) .
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to validate activity measurements.
- Meta-analysis : Cross-reference data with structurally analogous carbamates (e.g., tert-butyl carbamates) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
